

Application Note: Quantification of Desvenlafaxine in Human Plasma by HPLC-UV

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Compound of Interest		
Compound Name:	Desvenlafaxine Fumarate	
Cat. No.:	B1590099	Get Quote

AN-DSP-001

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantitative determination of Desvenlafaxine in human plasma. The protocol employs a straightforward protein precipitation technique for sample preparation, ensuring efficient and clean extraction. The chromatographic separation is achieved on a C18 reversed-phase column with an isocratic mobile phase, allowing for a rapid and reliable analysis. This method is suitable for therapeutic drug monitoring, pharmacokinetic studies, and other clinical research applications requiring accurate measurement of Desvenlafaxine concentrations in plasma.

Principle

The method is based on the principle of reversed-phase chromatography, where Desvenlafaxine is separated from endogenous plasma components on a nonpolar stationary phase (C18) using a polar mobile phase. Sample clean-up is achieved by protein precipitation with acetonitrile, which effectively removes high-molecular-weight substances that could interfere with the analysis. The eluted Desvenlafaxine is detected by a UV detector at a wavelength where the analyte exhibits maximum absorbance. Quantification is performed by comparing the peak area of the analyte in a sample to a standard curve generated from plasma samples with known concentrations of Desvenlafaxine.



Materials and Reagents

- Chemicals:
 - Desvenlafaxine reference standard (Purity ≥ 99%)
 - Acetonitrile (HPLC Grade)[1][2]
 - Potassium dihydrogen phosphate (KH₂PO₄) (Analytical Grade)[1][2]
 - Orthophosphoric acid (Analytical Grade)[1]
 - Water (HPLC Grade or Milli-Q)
- Equipment:
 - HPLC system with UV/Vis detector
 - Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 μm particle size)[1][3]
 - Analytical balance
 - o pH meter
 - Vortex mixer
 - Centrifuge
 - Micropipettes
 - 1.5 mL centrifuge tubes
 - HPLC vials

Experimental ProtocolsPreparation of Solutions

Mobile Phase (Acetonitrile: 0.02M KH₂PO₄ Buffer, 65:35 v/v, pH 4.0):



- Prepare a 0.02M potassium dihydrogen phosphate solution by dissolving 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water.[2]
- Adjust the pH of the buffer solution to 4.0 using orthophosphoric acid.[2]
- Mix 650 mL of acetonitrile with 350 mL of the pH-adjusted phosphate buffer.
- \circ Filter the final mobile phase through a 0.45 μm membrane filter and degas by sonication for 15 minutes before use.
- Standard Stock Solution (100 μg/mL):
 - Accurately weigh 10 mg of Desvenlafaxine reference standard.
 - Transfer it to a 100 mL volumetric flask.
 - Dissolve and make up the volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).
- Working Standard Solutions:
 - Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve desired concentrations for spiking into plasma.

Sample Preparation (Protein Precipitation)

- Pipette 500 μL of human plasma into a 1.5 mL microcentrifuge tube.
- For calibration standards and quality control (QC) samples, spike the plasma with the appropriate working standard solution. For unknown samples, use un-spiked plasma.
- Add 1000 μL of ice-cold acetonitrile to the plasma sample to precipitate proteins.
- Vortex the mixture vigorously for 1 minute.
- Centrifuge the tubes at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
- Carefully transfer the clear supernatant into a clean HPLC vial.

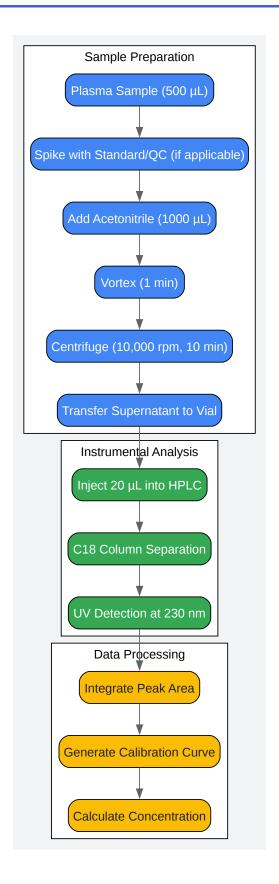


 $\bullet\,$ Inject 20 μL of the supernatant into the HPLC system.

HPLC Analysis Workflow

The overall workflow from sample receipt to final data analysis is illustrated below.





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Caption: Workflow for Desvenlafaxine quantification in plasma.



Method Performance and Validation Chromatographic Conditions

The instrumental parameters for the HPLC analysis are summarized in the table below.

Parameter	Condition
Instrument	Agilent 1200 series or equivalent HPLC with UV Detector
Column	C18 Reversed-Phase (250 mm x 4.6 mm, 5 μm)
Mobile Phase	Acetonitrile: 0.02M KH ₂ PO ₄ Buffer (pH 4.0) (65:35 v/v)[2]
Flow Rate	1.0 mL/min[2]
Injection Volume	20 μL[3]
Detection	UV at 230 nm[2]
Column Temperature	Ambient
Run Time	Approximately 10 minutes
Retention Time	~4.0 minutes for Desvenlafaxine[2]

Validation Summary

The method was validated according to ICH guidelines, and the results are summarized below.

• Linearity & Range The method demonstrated excellent linearity over the concentration range of 10 to 150 $\mu g/mL$ in plasma.[2]

Parameter	Value
Linearity Range (μg/mL)	10 - 150
Regression Equation	y = 34.2x + 12.5
Correlation Coefficient (r²)	> 0.999[1]



 Accuracy and Precision Accuracy was determined by the percent recovery of spiked QC samples, and precision was expressed as the percent relative standard deviation (%RSD).

QC Level (μg/mL)	Concentration Found (Mean ± SD, n=6)	Accuracy (% Recovery)	Precision (%RSD)
Low (25)	24.8 ± 0.5	99.2%	2.0%
Mid (75)	75.9 ± 1.1	101.2%	1.5%
High (125)	123.5 ± 2.1	98.8%	1.7%

Sensitivity and System Suitability

Parameter	Value
Limit of Detection (LOD)	1.1 μg/mL[1]
Limit of Quantitation (LOQ)	3.5 μg/mL[1]
Theoretical Plates	> 2000[1]
Tailing Factor	< 2.0[1]

 Robustness The method's robustness was evaluated by introducing small, deliberate changes to the chromatographic conditions. The %RSD for the peak area remained below 2.0% for all variations, indicating good method reliability.

Parameter Varied	Result (%RSD)
Flow Rate (± 0.1 mL/min)	< 1.5%
Mobile Phase pH (± 0.2)	< 1.8%
Acetonitrile Content (± 2%)	< 2.0%

Conclusion



The HPLC-UV method described provides a simple, rapid, and reliable approach for the quantification of Desvenlafaxine in human plasma. The single-step protein precipitation is efficient for sample preparation, and the isocratic chromatographic conditions allow for a short run time. The method is validated to be linear, accurate, precise, and robust, making it highly suitable for routine analysis in a clinical or research laboratory setting.

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